T1 Relaxivity Head-to-Head: Gadobutrol vs. Gadoteridol and Gadoterate in Human Plasma at 1.5 T, 3 T, and 7 T
Gadobutrol exhibits a significantly higher T1 relaxivity (r1) than both gadoteridol and gadoterate meglumine across all clinically relevant magnetic field strengths in human plasma at 37 °C. In the head-to-head study by Szomolanyi et al. (2019), r1 values were determined using an inversion recovery turbo spin echo sequence on phantoms containing four different concentrations of each agent . At 1.5 T, gadobutrol achieved an r1 of 4.78 L/(mmol·s) versus 3.80 for gadoteridol and 3.32 for gadoterate, representing a relative increase of 25.8% and 44.0%, respectively. The superiority of gadobutrol was maintained at 3 T and 7 T, as well as in human whole blood at 3 T .
| Evidence Dimension | T1 relaxivity (r1) in human plasma, 1.5 T, 37 °C |
|---|---|
| Target Compound Data | Gadobutrol: r1 = 4.78 ± 0.12 L/(mmol·s) |
| Comparator Or Baseline | Gadoteridol: r1 = 3.80 ± 0.10 L/(mmol·s); Gadoterate: r1 = 3.32 ± 0.13 L/(mmol·s) |
| Quantified Difference | Gadobutrol r1 is 25.8% higher than gadoteridol and 44.0% higher than gadoterate; P < 0.001 for both comparisons |
| Conditions | Human plasma, 37 °C, 1.5 T; inversion recovery turbo spin echo sequence; 4 concentrations per agent |
Why This Matters
Higher r1 directly translates to greater signal enhancement per unit concentration of gadolinium, enabling either improved lesion-to-background contrast at equivalent doses or equivalent contrast at lower administered doses—a critical factor for both image quality and dose-minimization strategies in repeated-imaging patients.
- [1] Szomolanyi P, Rohrer M, Frenzel T, et al. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T. Invest Radiol. 2019;54(9):559-564. doi:10.1097/RLI.0000000000000577 View Source
